Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 1-methylethyl ester
Description
The compound Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 1-methylethyl ester (hereafter referred to as the isopropyl ester derivative) belongs to a class of pyrazole-based derivatives with a substituted acetamide or ester moiety. Its core structure comprises a 2,3-dihydro-1H-pyrazol-3-one ring substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and an amino-oxoacetate ester at position 4. The ester group (1-methylethyl, or isopropyl) distinguishes it from analogous compounds with methyl, butyl, or other alkyl ester substituents.
Properties
CAS No. |
62707-50-0 |
|---|---|
Molecular Formula |
C16H19N3O4 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
propan-2-yl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C16H19N3O4/c1-10(2)23-16(22)14(20)17-13-11(3)18(4)19(15(13)21)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,17,20) |
InChI Key |
WGEHKKXFRLSJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core, a five-membered ring with two adjacent nitrogen atoms, is synthesized first. Common synthetic approaches include:
Condensation of hydrazines with β-diketones or β-ketoesters:
The 1,5-dimethyl-3-oxo-2-phenylpyrazole moiety is formed by reacting substituted hydrazines with appropriately substituted diketones or ketoesters. This step establishes the pyrazole ring with the desired substitution pattern (methyl and phenyl groups) and keto functionality at position 3.Cyclization under controlled conditions:
Reaction conditions such as solvent choice (e.g., ethanol, acetic acid), temperature (reflux or controlled heating), and pH are optimized to maximize yield and purity of the pyrazole intermediate.
Esterification with Acetic Acid Derivative
Following pyrazole synthesis, the amino-oxo substituent is introduced through an esterification reaction involving acetic acid or its derivatives:
Activation of acetic acid:
Acetic acid is converted into an activated form (e.g., acid chloride or anhydride) to facilitate nucleophilic attack.Coupling with the pyrazole amino group:
The amino group on the pyrazole ring attacks the activated acetic acid derivative, forming an amide or ester linkage.Esterification with 1-methylethanol (isopropanol):
The carboxyl group is esterified with isopropanol to yield the final ester product, acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 1-methylethyl ester.Reaction conditions:
Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) and removal of water drive the esterification forward. Temperature control is crucial to prevent decomposition.
Detailed Synthesis Steps (Representative)
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring synthesis | Hydrazine derivative + β-diketone, reflux in ethanol | Formation of 1,5-dimethyl-3-oxo-2-phenylpyrazole intermediate |
| 2 | Amide formation | Reaction with oxoacetic acid derivative (activated) | Introduction of amino-oxo substituent |
| 3 | Esterification | Reaction with isopropanol, acid catalyst, reflux | Formation of 1-methylethyl ester |
| 4 | Purification | Crystallization or chromatography | Pure this compound |
Research Findings and Optimization
Yield optimization:
Reaction temperature, solvent polarity, and catalyst concentration significantly affect the yield. For example, refluxing in ethanol with catalytic acid improves pyrazole ring closure efficiency.Purity and characterization:
Purification by recrystallization or column chromatography yields analytically pure product. Characterization by NMR, IR, and mass spectrometry confirms structure and functional groups.Alternative synthetic routes:
Some studies explore microwave-assisted synthesis or solvent-free conditions to enhance reaction rates and reduce impurities.
Data Table Summary
| Parameter | Data / Description |
|---|---|
| Molecular Formula | C16H19N3O4 |
| Molecular Weight | 317.34 g/mol |
| CAS Number | 62707-50-0 |
| IUPAC Name | propan-2-yl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoacetate |
| Key Functional Groups | Pyrazole ring, keto group, amino group, ester group |
| Primary Synthetic Route | Pyrazole ring formation → amide formation → esterification |
| Typical Solvents | Ethanol, acetic acid, isopropanol |
| Catalysts Used | Acid catalysts (e.g., sulfuric acid) |
| Purification Techniques | Recrystallization, chromatography |
| Characterization Methods | NMR, IR, Mass Spectrometry |
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. The synthesis of novel pyrazole-s-triazine derivatives using acetic acid has shown promising results in terms of efficiency and yield. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that they could serve as lead compounds in drug development for cancer therapies .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds within this class can inhibit key inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs. The structural modifications allowed by the acetic acid moiety can enhance these therapeutic properties .
Pesticide Development
The unique chemical structure of this compound allows it to be explored as a potential pesticide. Studies on similar pyrazole derivatives have indicated their effectiveness against various pests and diseases affecting crops. The integration of acetic acid into the structure may improve the bioavailability and efficacy of these compounds in agricultural settings .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves a one-pot reaction using β-dicarbonyl compounds and hydrazines in the presence of acetic acid. This method not only simplifies the synthetic route but also enhances the yield of the desired product. The mechanism involves the formation of enamines and subsequent cyclization to form the pyrazole ring .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, demonstrating their potential as effective anticancer drugs .
Case Study 2: Agricultural Application
Another investigation focused on testing the efficacy of pyrazole-based pesticides in field trials. The results showed a marked reduction in pest populations compared to untreated controls, validating the use of these compounds as viable alternatives to conventional pesticides .
Mechanism of Action
The mechanism of action of acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound binds to enzymes and inhibits their activity, leading to a reduction in the production of pro-inflammatory mediators. This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Key Structural Features:
- Molecular formula : Inferred as C₁₆H₁₉N₃O₄ (based on similar methyl and butyl esters: C₁₄H₁₅N₃O₄ [methyl, CID 44139] and C₁₇H₂₁N₃O₄ [butyl, CID 44142], with adjustment for the isopropyl group) .
- Functional groups : Pyrazolone ring, acetamide linkage, and ester moiety.
Comparison with Similar Compounds
Structural Analogues: Esters vs. Amides
The isopropyl ester derivative is structurally related to two primary groups: (1) alkyl esters of the same pyrazolone-acetamide core and (2) amide derivatives with aromatic or heterocyclic substituents.
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
Lipophilicity and Solubility:
- Methyl ester (C₁₄H₁₅N₃O₄) : Lower logP (~1.2 estimated), higher water solubility due to small ester group .
- Butyl ester (C₁₇H₂₁N₃O₄) : Higher logP (~3.1 estimated), reduced solubility, but improved membrane permeability .
- Isopropyl ester : Intermediate logP (~2.4 estimated), balancing solubility and permeability.
- Amide analogues : Generally exhibit higher melting points and lower solubility than esters due to stronger intermolecular hydrogen bonds (e.g., N-H···O interactions in crystal structures) .
Crystallographic and Hydrogen-Bonding Analysis
Table 2: Hydrogen-Bonding Patterns
| Compound Type | Hydrogen-Bond Donor | Hydrogen-Bond Acceptor | Interaction Type | Biological Implication |
|---|---|---|---|---|
| Amide derivatives | N-H (amide) | O (carbonyl) | Strong (R₂²(10) dimers) | Enhanced stability; potential solid-state polymorphism |
| Ester derivatives | None | O (ester/carbonyl) | Weak (C-H···O) | Lower thermal stability; higher solubility |
Biological Activity
Acetic acid derivatives, particularly those containing pyrazole moieties, have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound of interest, acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 1-methylethyl ester , exhibits potential therapeutic properties that warrant an in-depth exploration of its biological activity.
Chemical Structure
The compound features a pyrazolone core, which is known for its pharmacological versatility. The presence of acetic acid and the ester functional group enhances its solubility and bioavailability, potentially influencing its biological effects.
1. Anti-inflammatory Activity
Research indicates that various pyrazolone derivatives exhibit significant anti-inflammatory properties. In a study examining a series of pyrazolone compounds, it was found that the introduction of specific functional groups could enhance their anti-inflammatory effects. For instance, compounds with acidic centers demonstrated increased activity compared to their esterified counterparts .
Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives
| Compound | Dose (mmol/kg) | % Protection |
|---|---|---|
| 6a | 0.32 | 33.33 |
| 9b | 0.32 | 66.67 |
| 10a | 0.32 | 16.67 |
The data suggests that while some compounds retained good activity, the formation of esters often led to decreased efficacy .
2. Analgesic Activity
The analgesic properties of the compound were also evaluated through writhing tests in mice. Compounds exhibiting strong anti-inflammatory activity were often correlated with analgesic effects. Notably, the acidic form of the pyrazolone was found to be more effective than its esterified version in alleviating pain .
Table 2: Analgesic Activity Results
| Compound | Dose (mmol/kg) | No. of Protected Animals | % Protection |
|---|---|---|---|
| Phenylbutazone | 0.32 | 2 | 33.33 |
| 2c | 0.32 | 1 | 16.67 |
| 3d | 0.32 | 4 | 66.67 |
3. Antifungal Activity
Recent studies have highlighted the antifungal potential of pyrazole derivatives against various fungal pathogens such as Fusarium oxysporum. The presence of specific substituents on the phenyl ring was found to enhance antifungal activity significantly .
Table 3: Antifungal Activity Against Fusarium oxysporum
| Compound | MIC (µg/mL) |
|---|---|
| Compound A | <10 |
| Compound B | <20 |
| Compound C | <30 |
Compounds with methoxy and sulfonamide groups showed promising antifungal activity, suggesting that structural modifications can lead to enhanced efficacy against fungal infections .
4. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets such as DNA gyrase and lanosterol demethylase. These studies revealed significant binding energies indicative of strong interactions with target proteins, supporting the compound's potential as a therapeutic agent .
Case Studies
A case study involving a series of synthesized pyrazolone derivatives demonstrated their broad-spectrum biological activities including antimicrobial and antioxidant effects . The results indicated that structural variations significantly impacted their biological profiles.
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions using 4-aminoantipyrine derivatives and activated carboxylic acids. For example:
- Step 1 : React 4-aminoantipyrine with an acyl chloride or activated ester (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling agent) in dichloromethane at 273 K for 3 hours .
- Step 2 : Purify via extraction (e.g., dichloromethane washes) and recrystallization (e.g., from methylene chloride) .
- Key Variables : Solvent polarity (DMF vs. THF), temperature (50°C vs. reflux), and catalyst (NaN₃ vs. tert-butyl peroxide) significantly impact reaction efficiency and byproduct formation .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of the compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks for the pyrazolone ring (e.g., N–H at δ ~10 ppm, aromatic protons at δ 6.5–7.5 ppm) and ester groups (e.g., –OCH(CH₃)₂ at δ ~1.2–1.4 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and ester C=O (~1720–1750 cm⁻¹) .
- Purity Check : Use HPLC with a C18 column and acetonitrile/water gradient to detect impurities (<1% area threshold) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure and hydrogen-bonding networks?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., methylene chloride). Use SHELXL for refinement, focusing on planar amide groups and hydrogen-bonded dimers (R₂²(10) motifs) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize steric repulsion and dihedral angles (e.g., 80.7° between amide and dichlorophenyl rings) .
- Data Table :
| Parameter | Value |
|---|---|
| Dihedral angle (amide/pyrazolone) | 64.82° |
| N–H⋯O bond length | 1.88 Å |
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence supramolecular assembly?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) chains or R₂²(10) dimers) using Mercury or PLATON .
- π-Stacking : Measure centroid-centroid distances (<3.8 Å) and offset angles (<20°) via CrystalExplorer .
Q. What mechanistic insights explain side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproduct Formation : Competing nucleophilic attack at the pyrazolone C=O group may occur under acidic conditions. Monitor via LC-MS and adjust pH to neutral during workup .
- Catalyst Optimization : Replace NaN₃ with milder bases (e.g., triethylamine) to reduce azide-related side products .
Q. How should researchers address contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
